2-Bromocyclohexane-1,3-dione
Overview
Description
2-Bromocyclohexane-1,3-dione is a chemical compound that is part of the cyclohexanedione family, which are known for their diverse chemical reactivity and potential applications in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the second carbon of the cyclohexane ring, which also contains two ketone groups at the first and third carbon atoms.
Synthesis Analysis
The synthesis of derivatives of 2-bromocyclohexane-1,3-dione can be achieved through various methods. For instance, alpha-allylcyclohexane-1,3-diones can undergo a reaction with pyridinium hydrobromide perbromide in dichloromethane to afford mixtures of 2-bromomethyltetrahydrobenzofuran-4-ones and 3-bromomethyltetrahydrobenzopyran-5-ones . Another method involves the bromination of bicyclo[3.3.1]nonane-2,6-dione with copper(II) bromide, leading to epimeric alpha-bromo diketones and eventually alpha,alpha'-dibromo diketones . Additionally, 2',3'-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes can be synthesized using (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, demonstrating the versatility of brominated cyclohexanediones in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-bromocyclohexane-1,3-dione derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy . X-ray diffraction analyses can also be used to determine the solid-state conformations of brominated compounds, providing insights into their configuration and conformation .
Chemical Reactions Analysis
2-Bromocyclohexane-1,3-dione and its derivatives participate in a variety of chemical reactions. For example, the compound can be used in palladium-catalyzed three-component cyclization reactions with carbon monoxide and arylhydrazines to produce 2-anilinohydroisoindoline-1,3-diones . The bromine atom in the molecule acts as a reactive site for further chemical transformations, such as the synthesis of spirocyclopropanes and the formation of bromo derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromocyclohexane-1,3-dione derivatives are influenced by the presence of the bromine atom and the ketone groups. These functional groups affect the reactivity, solubility, and stability of the compound. The bromine atom, in particular, makes the molecule a useful intermediate in organic synthesis due to its ability to participate in various substitution and elimination reactions . The conformational studies of related compounds suggest that the presence of substituents can lead to an equilibrium mixture of different forms in solution .
Scientific Research Applications
Synthesis of α-Iodoketones from Allylic Alcohols : 2,2-Diiododimedone, related to 2-Bromocyclohexane-1,3-dione, serves as a mild electrophilic iodinating agent. This compound is useful in the selective synthesis of α-iodinated carbonyl compounds from allylic alcohols, providing new strategies for organic synthesis (Martinez-Erro et al., 2017).
Production of Pharmaceuticals : Cyclohexane-1, 3-dione, a related compound, can be used as a starting material for the synthesis of 2-bromoresorcinol. This process is significant in producing pharmaceuticals with improved properties (Schamp & Pooter, 2010).
Synthesis of Pyrrole Derivatives : An efficient method for synthesizing 1,2,3,5-tetrasubstituted pyrrole derivatives from 2-(2-bromoallyl)-1,3-dicarbonyl compounds has been demonstrated. This method has potential applications in organic synthesis (Demir et al., 2002).
Ecologically Active Compounds from Plants : 2-Octanoylcyclohexane-1,3-dione, a novel compound from Philodendron guttiferum, represents a potentially ecologically active substance (El‐Seedi et al., 2001).
Cyclization Reactions : Palladium-catalyzed cyclization of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines leads to 2-anilinohydroisoindoline-1,3-diones, a valuable reaction in organic chemistry (Yoon & Cho, 2015).
Synthesis of Spirocyclopropanes : An efficient method for synthesizing 2',3'-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes has been demonstrated using (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (Nambu et al., 2016).
Kairomones in Pest Control : Certain 2-acylcyclohexane-1,3-diones act as kairomones in lepidopteran larvae, causing parasites like Venturia canescens to oviposit. This property can be exploited in controlling parasites in lepidopteran species (Mudd, 1981).
Safety And Hazards
When handling 2-Bromocyclohexane-1,3-dione, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours4. Contact with skin and eyes should be avoided, and personal protective equipment should be worn4.
Future Directions
Cyclohexane-1,3-dione derivatives, including 2-Bromocyclohexane-1,3-dione, are considered promising precursors for the synthesis of bioactive molecules5. They are being explored for their potential in the development of new therapeutic agents, particularly for non-small-cell lung cancer (NSCLC)5.
Please note that this information is based on the available literature and may not be fully comprehensive. Always consult with a qualified professional or trusted source when dealing with chemicals.
properties
IUPAC Name |
2-bromocyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUJDMSDEQBNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377871 | |
Record name | 2-bromocyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromocyclohexane-1,3-dione | |
CAS RN |
60060-44-8 | |
Record name | 2-bromocyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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